molecular formula C17H16FN5O2 B14935071 N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Cat. No.: B14935071
M. Wt: 341.34 g/mol
InChI Key: ACINUQFJVCMFMT-UHFFFAOYSA-N
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Description

N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that features a pyrazinecarboxamide core linked to an indole moiety via an ethylamino bridge

Properties

Molecular Formula

C17H16FN5O2

Molecular Weight

341.34 g/mol

IUPAC Name

N-[2-[2-(5-fluoro-1H-indol-3-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H16FN5O2/c18-12-1-2-14-13(7-12)11(8-22-14)3-4-21-16(24)10-23-17(25)15-9-19-5-6-20-15/h1-2,5-9,22H,3-4,10H2,(H,21,24)(H,23,25)

InChI Key

ACINUQFJVCMFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the pyrazinecarboxamide core can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to the presence of both a fluorinated indole moiety and a pyrazinecarboxamide core. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The compound's structure incorporates an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

Chemical Structure

The chemical structure can be represented as follows:

\text{N 2 2 5 fluoro 1H indol 3 yl ethyl amino}-2-oxoethyl)-2-pyrazinecarboxamide}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of monoamine oxidase B (MAO-B). MAO-B is an important enzyme involved in the metabolism of neurotransmitters, and its inhibition is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.

Inhibition of Monoamine Oxidase B

A study highlighted the compound's ability to selectively inhibit MAO-B. The structure-activity relationship (SAR) analysis demonstrated that modifications to the indole and pyrazine components can enhance inhibitory potency. The IC50 values for related compounds indicate that small changes in structure can lead to substantial differences in biological activity.

CompoundIC50 (nM)Selectivity
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide250High
This compoundTBDTBD

The mechanism by which this compound inhibits MAO-B involves binding to the active site of the enzyme, preventing the breakdown of monoamines. This leads to increased levels of neurotransmitters such as dopamine, which can be beneficial in treating conditions characterized by low dopamine levels.

Case Studies

Several case studies have explored the therapeutic potential of indole-based compounds similar to this compound. For instance:

  • Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in neuroprotection.
  • Antidepressant Activity : Experimental models indicated that MAO-B inhibitors can exhibit antidepressant-like effects, further supporting the relevance of this compound in mood disorders.

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